molecular formula C11H24ClNO B1373137 3-ethoxy-2,2-dimethyl-N-propylcyclobutan-1-amine hydrochloride CAS No. 1333948-29-0

3-ethoxy-2,2-dimethyl-N-propylcyclobutan-1-amine hydrochloride

Cat. No.: B1373137
CAS No.: 1333948-29-0
M. Wt: 221.77 g/mol
InChI Key: SDARXVKHUDCDBM-UHFFFAOYSA-N
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Description

3-ethoxy-2,2-dimethyl-N-propylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C11H23NO·HCl. It is known for its unique structural features, which include a cyclobutane ring substituted with ethoxy, dimethyl, and propylamine groups. This compound is often used in various scientific research fields due to its distinctive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-2,2-dimethyl-N-propylcyclobutan-1-amine hydrochloride typically involves multiple stepsThe final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-2,2-dimethyl-N-propylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

3-ethoxy-2,2-dimethyl-N-propylcyclobutan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethoxy-2,2-dimethyl-N-propylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with certain enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethoxy-2,2-dimethyl-N-propylcyclobutan-1-amine hydrochloride stands out due to its unique combination of functional groups and structural features.

Properties

IUPAC Name

3-ethoxy-2,2-dimethyl-N-propylcyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO.ClH/c1-5-7-12-9-8-10(13-6-2)11(9,3)4;/h9-10,12H,5-8H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDARXVKHUDCDBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CC(C1(C)C)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-ethoxy-2,2-dimethyl-N-propylcyclobutan-1-amine hydrochloride
Reactant of Route 2
3-ethoxy-2,2-dimethyl-N-propylcyclobutan-1-amine hydrochloride
Reactant of Route 3
3-ethoxy-2,2-dimethyl-N-propylcyclobutan-1-amine hydrochloride
Reactant of Route 4
3-ethoxy-2,2-dimethyl-N-propylcyclobutan-1-amine hydrochloride
Reactant of Route 5
3-ethoxy-2,2-dimethyl-N-propylcyclobutan-1-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-ethoxy-2,2-dimethyl-N-propylcyclobutan-1-amine hydrochloride

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